N-cyclooctyl-2-{methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amino}acetamide
Description
The compound “N-cyclooctyl-2-{methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amino}acetamide” is a complex organic molecule. It contains a cyclooctyl group (an eight-membered carbon ring), an isoxazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The molecule also features amide and amine functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyridine rings, the introduction of the cyclooctyl group, and the formation of the amide bond. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It likely exhibits a combination of aromatic (in the pyridine and isoxazole rings) and aliphatic (in the cyclooctyl group) character. The presence of nitrogen in the pyridine and isoxazole rings, as well as in the amide and amine groups, suggests that this compound could participate in a variety of hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic systems. The amide and amine groups could potentially participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups suggests that it might have a relatively high boiling point and might be soluble in polar solvents .Future Directions
Properties
IUPAC Name |
N-cyclooctyl-2-[methyl-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-24(15-20(25)22-17-7-5-3-2-4-6-8-17)14-18-13-19(23-26-18)16-9-11-21-12-10-16/h9-13,17H,2-8,14-15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMVLFAMPFXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=NC=C2)CC(=O)NC3CCCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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